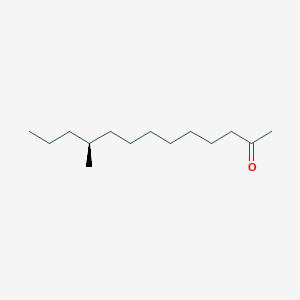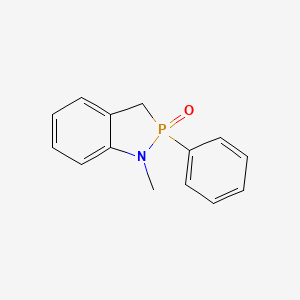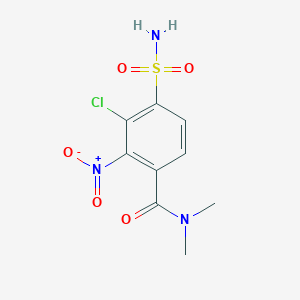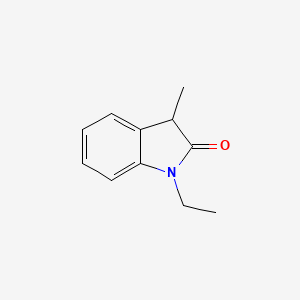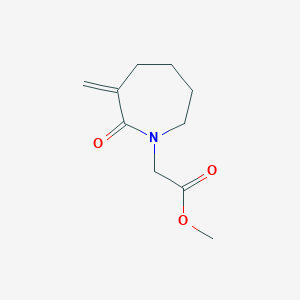
1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione
Descripción general
Descripción
1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione is a compound that belongs to the class of diarylheptanoids. This compound is known for its presence in various natural sources and has been studied for its potential biological and pharmacological properties. It is structurally related to curcumin, a well-known compound found in turmeric.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione typically involves the condensation of appropriate aromatic aldehydes with acetone derivatives under basic conditions. One common method involves the use of vanillin (4-hydroxy-3-methoxybenzaldehyde) and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halogenated, and other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione has been studied for various scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as NADPH oxidase, which plays a role in the production of reactive oxygen species. By inhibiting this enzyme, the compound can reduce oxidative stress and inflammation. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Curcumin: 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione.
Demethoxycurcumin: 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione.
Bisdemethoxycurcumin: 1,7-Bis(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione.
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties Unlike curcumin and its derivatives, this compound has a phenyl group at the 7-position, which may influence its reactivity and interaction with biological targets
Propiedades
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-13,23H,7-8,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQRUGZIKWUACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80537344 | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83161-94-8 | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83161-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-phenylheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80537344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-phenyl-3,5-heptanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-Oxo-1,4-diphenyl-1,1-bis(phenylsulfanyl)butan-2-yl]benzonitrile](/img/structure/B14406805.png)

![1-{4-[(2-Hydroxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14406810.png)

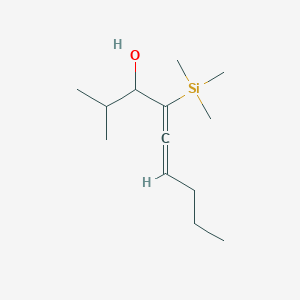
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)
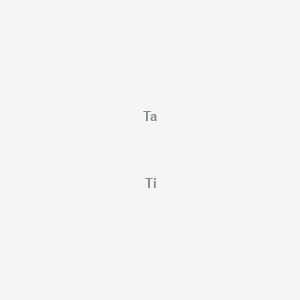
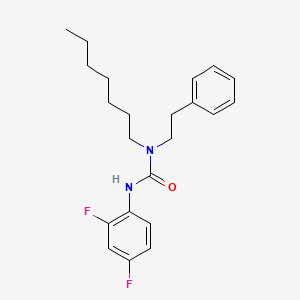
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
